![molecular formula C12H13NO3 B1289155 Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 31865-25-5](/img/structure/B1289155.png)
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
概述
描述
The compound of interest, Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a heterocyclic compound that is part of a broader class of azabicyclo compounds. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The azabicyclo structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of related azabicyclo compounds has been reported in the literature. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a precursor for further derivatization . Another study reports the synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through a [2+2]-photochemical cyclization . Additionally, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane as a synthetic intermediate for mitomycins has been achieved, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of azabicyclo compounds has been studied using techniques such as x-ray diffraction. For example, the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, revealing a cis-fused aziridine and oxa-cyclopentane ring system in a boat conformation . This detailed structural information is crucial for understanding the reactivity and potential interactions of these molecules in biological systems.
Chemical Reactions Analysis
Azabicyclo compounds can undergo various chemical reactions, which are essential for their application in drug synthesis. The literature describes the transformation of azabicyclo compounds into thiosulfonates or methyl sulfides under specific conditions, demonstrating their reactivity and potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are influenced by their unique molecular structures. While specific data on Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is not provided, related compounds have been characterized. For instance, the isolation and characterization of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been reported, with observations of both endo and exo-isomers . These findings suggest that azabicyclo compounds can exist in different isomeric forms, which may have implications for their physical properties such as solubility, melting point, and stability.
科学研究应用
Synthesis and Antimalarial Activity
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These compounds, with varying side chains and substituents, demonstrated in vitro activity against the malaria-causing Plasmodium falciparum (K1 strain) (Ningsanont et al., 2003).
Synthesis of Bicyclic β-Lactams
This compound is instrumental in the stereoselective synthesis of bicyclic β-lactams, which are valuable in pharmaceutical research. The methodology developed for their synthesis offers a new avenue for drug design (Mollet et al., 2012), (Leemans et al., 2010).
Potential in Neuropathic Pain Treatment
Compounds derived from benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown promise as inhibitors of T-type calcium channels, offering potential therapeutic applications in the treatment of neuropathic pain (Kim & Nam, 2016).
Utility in Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the preparation of functionalized spiro compounds and 3,4-epoxypyrrolines. These products are significant in the synthesis of bioactive compounds and materials science (Smetanin et al., 2020), (Filatov et al., 2017).
Development of Novel Medicinal Compounds
It is employed in the development of novel medicinal compounds, such as β-lactam antibiotics and other therapeutic agents, demonstrating its versatility and importance in medicinal chemistry (Wolan et al., 2011).
安全和危害
This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622937 | |
| Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
31865-25-5 | |
| Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

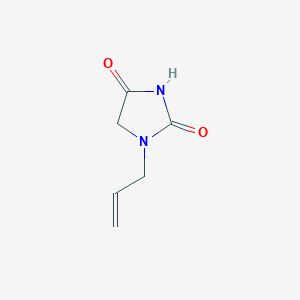
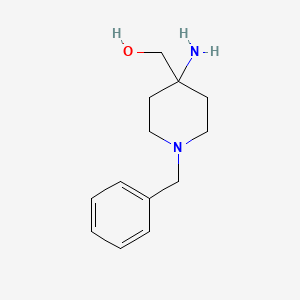
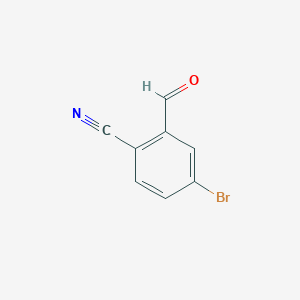
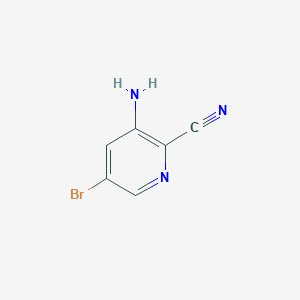
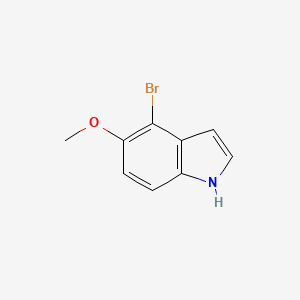
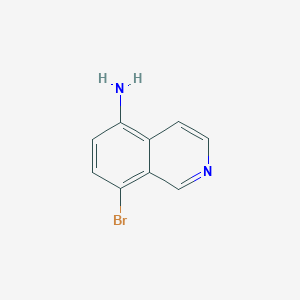
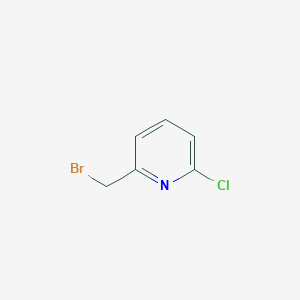

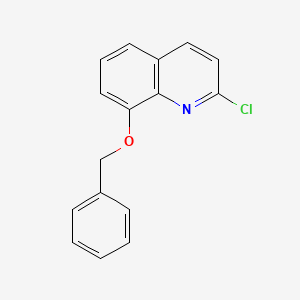




![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)